![molecular formula C14H11Cl2N3O B5647042 5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5647042.png)
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure substituted with a 2,4-dichlorobenzyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorobenzylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding benzimidazole derivatives with altered functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Studies have shown that benzimidazole derivatives exhibit significant biological activities, making them promising candidates for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections, cancer, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a valuable compound for medicinal chemistry research.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
The molecular targets and pathways involved in the compound’s mechanism of action vary depending on the specific biological activity being studied. For instance, in antimicrobial research, the compound may target bacterial enzymes, while in anticancer research, it may target proteins involved in cell cycle regulation.
Comparison with Similar Compounds
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar benzimidazole derivatives to highlight its uniqueness. Some similar compounds include:
2-(2,4-dichlorophenyl)-1H-benzimidazole: This compound shares a similar benzimidazole core structure but differs in the substitution pattern. It exhibits different biological activities and may have distinct therapeutic applications.
5-chloro-2-(2,4-dichlorobenzyl)-1H-benzimidazole: This compound has an additional chlorine atom in the benzimidazole ring, which may influence its chemical reactivity and biological activity.
2-(2,4-dichlorobenzyl)-1H-benzimidazole-5-carboxylic acid: This compound contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct chemical structure allows it to interact with different molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-9-2-1-8(11(16)5-9)7-17-10-3-4-12-13(6-10)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADILXUPFJQLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C=C(C=C3)Cl)Cl)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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